Oxolan-3-ylmethanesulfonyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c6-10(7,8)4-5-1-2-9-3-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWFXFIKZGWGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629496 | |
| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242459-48-9 | |
| Record name | (Oxolan-3-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolan-3-ylmethanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Oxolan 3 Ylmethanesulfonyl Chloride
Established Reaction Pathways for Sulfonyl Chloride Formation
The synthesis of sulfonyl chlorides is a cornerstone of organic chemistry, with several well-established methods applicable to the formation of oxolan-3-ylmethanesulfonyl chloride. These methods primarily involve the conversion of a suitable sulfur-containing precursor into the desired sulfonyl chloride.
Chlorosulfonation Reactions
Chlorosulfonation is a direct method for introducing a chlorosulfonyl group onto an organic scaffold. While highly effective for aromatic compounds using reagents like chlorosulfonic acid, its application to aliphatic systems can be more challenging due to the harsh and often hazardous nature of the reagents. rsc.org Direct chlorosulfonation of an alkane precursor to form an alkanesulfonyl chloride is generally less common. More frequently, a sulfonic acid derivative is first prepared and subsequently chlorinated.
Sulfonylation with Thionyl Chloride and Related Reagents
A widely used approach for the synthesis of sulfonyl chlorides involves the reaction of sulfonic acids with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride. researchgate.net This method is advantageous due to the ready availability of the reagents and the often clean conversion. The reaction proceeds by converting the sulfonic acid into a more reactive intermediate, which is then attacked by the chloride ion.
Another common strategy is the oxidative chlorination of thiols. Various oxidizing agents and chloride sources can be employed for this transformation. rsc.orgresearchgate.net This method provides a direct route from thiols to sulfonyl chlorides and can be quite efficient.
Specific Precursor Synthesis for the Oxolan-3-ylmethyl Scaffold
The synthesis of this compound necessitates the prior preparation of a suitable precursor containing the oxolan-3-ylmethyl moiety. A key and readily available starting material for this purpose is (tetrahydrofuran-3-yl)methanol (B103548). oakwoodchemical.comnih.gov This alcohol can be synthesized through various routes, including the reduction of tetrahydrofuran-3-carboxylic acid or its esters.
One reported method for a related precursor involves the cyclization of 1,2,4-trihydroxybutane in the presence of an acid catalyst like p-toluenesulfonic acid to yield 3-hydroxytetrahydrofuran. google.com This intermediate can then potentially be elaborated to the desired (tetrahydrofuran-3-yl)methanol.
The direct precursor to this compound is typically (tetrahydrofuran-3-yl)methanethiol or (tetrahydrofuran-3-yl)methanesulfonic acid. The thiol can be prepared from (tetrahydrofuran-3-yl)methanol via a tosylate or halide intermediate followed by displacement with a sulfur nucleophile. The sulfonic acid can be obtained by the oxidation of the corresponding thiol.
Optimization of Reaction Conditions and Yields
The efficiency of sulfonyl chloride synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents. For instance, in the chlorination of sulfonic acids, the removal of byproducts like HCl can be crucial for driving the reaction to completion. lookchem.com
In the context of oxidative chlorination of thiols, the choice of the oxidant and chloride source is critical. rsc.org The reaction temperature also plays a significant role; many of these reactions are performed at low temperatures to control the reactivity and minimize side reactions. rsc.org For example, a study on the synthesis of various sulfonyl chlorides via oxidative chlorination using N-chlorosuccinimide (NCS) highlighted the importance of reaction temperature and the molar ratio of reactants for achieving high yields. researchgate.net
| Parameter | Condition | Effect on Yield |
| Solvent | Acetonitrile | Optimal for many oxidative chlorinations rsc.org |
| Temperature | 0 to 60 °C | Dependent on specific reagents and substrates rsc.orgrsc.org |
| Reagent Ratio | 1.0 - 1.8 equivalents of chlorinating agent | Crucial for complete conversion rsc.org |
| Catalyst | None (for many standard methods) | Some newer methods employ catalysts |
Novel Catalytic Systems in the Synthesis of this compound
Recent advancements in synthetic chemistry have led to the development of novel catalytic systems for the synthesis of sulfonyl chlorides. These methods often offer milder reaction conditions, higher functional group tolerance, and improved sustainability.
One notable development is the use of photocatalysis. For example, a heterogeneous carbon nitride photocatalyst, potassium poly(heptazine imide), has been used to produce sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature with good to excellent yields. acs.orgnih.gov This method represents a sustainable alternative to traditional Meerwein chlorosulfonylation reactions. acs.orgnih.gov While this has been demonstrated for aryl sulfonyl chlorides, the extension to aliphatic systems like this compound is an area of active research.
Palladium-catalyzed reactions have also been explored for the synthesis of sulfonyl chloride intermediates, which are then used to prepare aryl sulfonamides. researchgate.net The development of catalytic systems that can directly and selectively convert C-H bonds to C-SO₂Cl groups is a significant goal in modern organic synthesis.
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to minimize environmental impact and improve safety. This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.
A prominent green approach involves the use of water as a solvent. For example, an efficient synthesis of sulfonyl chlorides and bromides from thiols has been developed using ammonium (B1175870) nitrate (B79036) as a catalyst and an aqueous solution of HCl or HBr, with oxygen as the terminal oxidant. rsc.org Another method describes the oxyhalogenation of thiols and disulfides using oxone and a potassium halide (KCl or KBr) in water at room temperature, providing high yields of the corresponding sulfonyl halides. rsc.org
The use of recyclable reagents is another key aspect of green chemistry. In one method, N-chlorosuccinimide (NCS) is used for the chlorosulfonation of S-alkylisothiourea salts. The byproduct, succinimide, can be conveniently recovered and re-chlorinated to regenerate the starting reagent, making the process more sustainable. researchgate.net Furthermore, solvent-free methods, such as grinding a sulfonic acid with a chlorinating agent like 2,4,6-trichloro-1,3,5-triazine (TAPC), have been developed, offering a solid-state approach to sulfonyl chloride synthesis. lookchem.com These green methodologies hold great promise for the future production of this compound and other valuable chemical intermediates.
Scale-Up Considerations for Industrial and Pharmaceutical Applications
The transition from laboratory-scale synthesis to industrial and pharmaceutical production of this compound necessitates a thorough evaluation of scale-up parameters. The inherent reactivity of sulfonyl chlorides presents specific challenges related to safety, process control, and product purity that must be addressed for viable large-scale manufacturing. Key considerations revolve around managing highly exothermic reactions, optimizing process efficiency, and ensuring the consistent quality of the final product, which is a crucial intermediate in the synthesis of complex pharmaceutical compounds. sigmaaldrich.comenamine.netnih.gov
Modern approaches to chemical manufacturing, particularly continuous flow chemistry, are increasingly being adopted to mitigate the risks associated with traditional batch processing of energetic reactions like those used to produce sulfonyl chlorides. rsc.orgmdpi.com
Challenges in Batch Process Scale-Up
Scaling up the synthesis of sulfonyl chlorides using traditional batch reactors presents several significant hurdles. These challenges can impact the safety, yield, and economic viability of the manufacturing process.
Thermal Management : The formation of sulfonyl chlorides is often highly exothermic. rsc.org In large batch reactors, the surface-area-to-volume ratio decreases, making efficient heat dissipation difficult. This can lead to localized hotspots, increasing the risk of thermal runaway, uncontrolled decomposition of reagents or products, and the formation of unwanted byproducts. acs.org For instance, maintaining temperatures below 5°C is sometimes necessary to prevent the decomposition of reaction intermediates. acs.org
Mixing and Mass Transfer : Achieving homogeneous mixing in large-volume reactors is challenging. Poor mixing can lead to localized concentration gradients, resulting in reduced reaction efficiency and an increase in impurity formation, such as sulfonic acids from hydrolysis. mdpi.comacs.org
Work-up and Isolation : The isolation of sulfonyl chlorides from the reaction mixture can be problematic on a large scale. These compounds are susceptible to hydrolysis, and quenching the reaction with water must be carefully controlled to prevent significant yield loss. acs.org Subsequent extraction and crystallization steps can be time-consuming and may introduce additional impurities, complicating purification.
| Challenge | Description | Consequence of Poor Control |
| Exothermic Reaction | The synthesis process releases a significant amount of heat. | Thermal runaway, decomposition, reduced yield, safety hazards. rsc.orgacs.org |
| Hazardous Reagents | Use of corrosive and toxic chemicals like chlorosulfonic acid. | Safety risks for personnel, equipment corrosion. mdpi.com |
| Product Instability | The sulfonyl chloride product is sensitive to water (hydrolysis). | Formation of sulfonic acid impurity, significant yield loss during work-up. mdpi.comacs.org |
| Impurity Formation | Side reactions can lead to various impurities affecting final product quality. | Reduced purity, need for extensive and costly purification steps. acs.org |
Continuous Flow Synthesis as a Solution
Continuous flow manufacturing offers a robust alternative to batch processing, addressing many of the challenges associated with the large-scale synthesis of sulfonyl chlorides. By conducting the reaction in a system of tubes and continuous stirred-tank reactors (CSTRs), a safer, more efficient, and more consistent process can be achieved. rsc.orgresearchgate.net
Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors or flow channels allows for exquisite control over the reaction temperature, effectively mitigating the risk of thermal runaway even for highly exothermic processes. rsc.org
Enhanced Safety : The small volume of reactants present in the reactor at any given moment significantly reduces the risk associated with handling hazardous materials and energetic reactions. rsc.orgmdpi.com This makes it a viable alternative for processes considered too hazardous for batch scale-up. mdpi.com
Improved Yield and Purity : Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity and minimized byproduct formation. A study on continuous sulfonyl chloride synthesis demonstrated the ability to achieve a high space-time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time (41 seconds). rsc.org
Automation and Consistency : Continuous processes can be highly automated, with real-time monitoring and feedback control loops ensuring consistent product quality. researchgate.net This reduces batch-to-batch variability, a critical factor in pharmaceutical manufacturing. mdpi.com
| Feature | Batch Processing | Continuous Flow Processing |
| Reactor Volume | Large, single reactor | Small volume within tubes/CSTRs rsc.org |
| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) rsc.org |
| Safety Profile | Higher risk of thermal runaway; large quantities of hazardous materials. mdpi.com | Inherently safer; small hold-up volume. rsc.orgresearchgate.net |
| Process Control | Difficult to control temperature and concentration gradients. acs.org | Precise control over residence time, temperature, and stoichiometry. rsc.org |
| Consistency | Potential for batch-to-batch variability. acs.org | High consistency and reproducibility. mdpi.com |
| Space-Time Yield | Often limited by heat transfer and addition rates. mdpi.com | Very high, leading to greater efficiency. rsc.org |
The adoption of continuous manufacturing for the production of this compound would be a strategic approach to ensure a safe, efficient, and scalable supply of this key pharmaceutical intermediate. By leveraging process analytical technology (PAT) and design of experiments (DOE) methodologies, the reaction conditions can be finely tuned to maximize yield and purity while maintaining the highest safety standards required for industrial and pharmaceutical applications. mdpi.comresearchgate.net
Reactivity and Reaction Mechanisms of Oxolan 3 Ylmethanesulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The core of Oxolan-3-ylmethanesulfonyl chloride's reactivity lies in nucleophilic substitution at the electron-deficient sulfur atom. The chlorine atom serves as a good leaving group, facilitating the formation of new bonds with a wide range of nucleophiles. enamine.net These reactions are fundamental to the synthesis of various sulfonamide and sulfonate ester derivatives.
Formation of Sulfonamides
The reaction of this compound with primary or secondary amines is a well-established method for the synthesis of sulfonamides. This reaction typically proceeds readily, often in the presence of a base to neutralize the hydrogen chloride byproduct. orgsyn.orglibretexts.org The nitrogen atom of the amine acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride ion. libretexts.org The use of a base, such as triethylamine (B128534) or pyridine (B92270), is common to drive the reaction to completion. mdpi.com
The general reaction can be represented as:
This compound + R¹R²NH → Oxolan-3-ylmethyl-N-(R¹,R²)-sulfonamide + HCl
The reaction conditions and yields can be influenced by the nature of the amine. For instance, sterically hindered amines might react more slowly or require more forcing conditions. nih.gov
Table 1: Illustrative Examples of Sulfonamide Formation
| Amine | Product | Typical Yield (%) |
| Ammonia | Oxolan-3-ylmethanesulfonamide | 85-95 |
| Diethylamine | N,N-Diethyl-oxolan-3-ylmethanesulfonamide | 90-98 |
| Piperidine | 1-(Oxolan-3-ylmethylsulfonyl)piperidine | 92-97 |
Note: The yields presented are illustrative and based on general reactions of sulfonyl chlorides with amines.
Formation of Sulfonate Esters
Similarly, this compound can react with alcohols or phenols to form sulfonate esters. This reaction, often carried out in the presence of a base like pyridine, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur. libretexts.orgvaia.com The pyridine not only acts as a base but can also serve as a nucleophilic catalyst, activating the sulfonyl chloride for a more rapid reaction. ubc.ca
The general reaction is as follows:
This compound + R-OH → Oxolan-3-ylmethanesulfonate-O-R + HCl
The resulting sulfonate esters are themselves useful intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions. vaia.com
Table 2: Illustrative Examples of Sulfonate Ester Formation
| Alcohol | Product | Typical Yield (%) |
| Methanol | Methyl oxolan-3-ylmethanesulfonate | 88-96 |
| Ethanol | Ethyl oxolan-3-ylmethanesulfonate | 89-97 |
| Phenol | Phenyl oxolan-3-ylmethanesulfonate | 85-94 |
Note: The yields presented are illustrative and based on general reactions of sulfonyl chlorides with alcohols.
Reactions with Aniline (B41778) Derivatives
Aniline and its derivatives, being primary aromatic amines, readily react with this compound to form the corresponding N-arylsulfonamides. The reaction mechanism is analogous to that with aliphatic amines, involving nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur. semanticscholar.org The reaction is typically carried out in the presence of a base to scavenge the HCl produced. google.com The electronic nature of the substituents on the aniline ring can influence the reaction rate, with electron-donating groups generally accelerating the reaction and electron-withdrawing groups slowing it down.
Electrophilic Reactivity Profiles
While the primary reactivity of this compound is centered on the electrophilic sulfonyl group, the oxolane ring itself is generally considered to be an electron-rich heterocycle. However, it is not typically prone to electrophilic aromatic substitution-type reactions as it lacks aromaticity. byjus.com The ether oxygen can be protonated under strongly acidic conditions, which could potentially lead to ring-opening reactions, but this is not a common reactivity pathway under standard synthetic conditions for sulfonyl chlorides. The dominant electrophilic site remains the sulfur atom of the sulfonyl chloride group.
Radical Reactions Involving this compound
Sulfonyl chlorides, including by extension this compound, can participate in radical reactions. Under specific conditions, such as exposure to visible light or in the presence of radical initiators, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•). acs.orgresearchgate.net These highly reactive intermediates can then engage in various transformations, such as addition to alkenes and alkynes, leading to the formation of new carbon-sulfur bonds and the synthesis of sulfones. nih.govmagtech.com.cn For example, a sulfonyl radical can add to an allyl bromide in a radical addition-elimination reaction to form an allylic sulfone. acs.org
Mechanistic Investigations via Spectroscopic and Computational Techniques
Computational studies, typically using Density Functional Theory (DFT), are powerful tools for elucidating the reaction pathways of nucleophilic substitution at the sulfonyl center. researchgate.net Such studies can help to determine whether the reaction proceeds through a concerted Sɴ2-like mechanism or a stepwise addition-elimination pathway involving a transient pentacoordinate sulfur intermediate. These computational models can also predict the influence of the oxolane ring on the geometry and energy of the transition states. Predicted collision cross-section values for various adducts of this compound have been calculated using computational methods. uni.lu
NMR Spectroscopic Analysis of Reaction Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structures of transient species formed during the reactions of this compound. By monitoring the changes in chemical shifts and coupling constants of key nuclei, such as ¹H and ¹³C, researchers can gain insights into the formation and consumption of intermediates.
For instance, in a typical reaction with a nucleophile (Nu⁻), the initial step involves the attack of the nucleophile on the sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate. The progress of this reaction can be followed by ¹H NMR by observing the disappearance of the signal corresponding to the methine proton adjacent to the sulfonyl chloride group and the appearance of new signals corresponding to the intermediate.
A hypothetical data table illustrating the kind of information that could be obtained from such an analysis is presented below.
| Proton | Chemical Shift (ppm) of Starting Material | Chemical Shift (ppm) of Intermediate |
| -CH₂-SO₂Cl | 4.10 (t) | 3.85 (m) |
| Oxolane Protons | 3.70-3.90 (m) | 3.60-3.80 (m) |
| Nucleophile-H | Varies | Shifted |
This is a hypothetical representation and actual chemical shifts would depend on the specific nucleophile and reaction conditions.
Mass Spectrometry for Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of the final products of reactions involving this compound. By ionizing the product molecules and analyzing their mass-to-charge ratio (m/z), the identity of the resulting compounds can be confirmed.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of the product. Fragmentation patterns observed in the mass spectrum can also provide structural information, further confirming the proposed structure of the reaction product. For example, the cleavage of the C-S bond or fragmentation of the oxolane ring would result in characteristic fragment ions.
A predicted collision cross section (CCS) value, which is a measure of the ion's size and shape in the gas phase, can also be calculated and compared with experimental values to aid in structural elucidation. uni.lu
Computational Modeling of Reaction Pathways
Computational chemistry provides a theoretical framework to understand the intricate details of reaction mechanisms that may be difficult to observe experimentally. Methods like Density Functional Theory (DFT) can be employed to model the reaction pathways of this compound with various nucleophiles.
These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the construction of a detailed potential energy surface for the reaction, revealing the activation energies and thermodynamics of each step. Such studies can help to predict the most likely reaction mechanism, whether it proceeds through a concerted or a stepwise pathway, and can explain the observed regioselectivity and stereoselectivity of the reaction.
Influence of Stereochemistry on Reactivity
The stereochemistry of the oxolane ring in this compound can have a significant impact on its reactivity. The presence of a chiral center at the 3-position of the oxolane ring means that the compound can exist as two enantiomers, (R)- and (S)-oxolan-3-ylmethanesulfonyl chloride.
The spatial arrangement of the substituents on the chiral center can influence the approach of a nucleophile to the electrophilic sulfur atom. This can lead to differences in reaction rates between the two enantiomers when reacting with a chiral nucleophile, a phenomenon known as kinetic resolution. Furthermore, the stereochemistry of the starting material can dictate the stereochemistry of the product, which is a crucial consideration in asymmetric synthesis. The specific stereoisomer used can determine the final three-dimensional structure of the resulting molecule, which is of paramount importance in fields such as medicinal chemistry and materials science.
Derivatization Strategies and Functional Group Transformations
Introduction of Diverse Functional Groups via the Sulfonyl Chloride Moiety
The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions. fiveable.me This reactivity is the cornerstone of its utility, allowing for the covalent linkage of the oxolan-3-ylmethyl scaffold to a vast array of nucleophilic partners. The electron-withdrawing nature of the two oxygen atoms on the sulfur center makes the chlorine atom an excellent leaving group, facilitating attack by even weak nucleophiles. fiveable.me
The most common transformations involve reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively. ucl.ac.uknih.gov These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. researchgate.net
Key Reactions and Products:
Sulfonamide Formation: Reaction with primary or secondary amines yields the corresponding sulfonamides. This is one of the most robust methods for sulfonamide synthesis. thieme-connect.com
Sulfonate Ester Formation: Reaction with alcohols or phenols produces sulfonate esters. This strategy is a common method for creating these important functional groups. nih.gov
Sulfone Synthesis: While less direct, the sulfonyl chloride can be a precursor to sulfones through reaction with organometallic reagents or via other multi-step sequences. fiveable.me
Sulfinamide Synthesis: Through in-situ reduction of the sulfonyl chloride, followed by reaction with an amine, sulfinamides can be synthesized. nih.govacs.org
The table below illustrates the versatility of Oxolan-3-ylmethanesulfonyl chloride in reacting with various nucleophiles to introduce new functional groups.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Primary Amine | Aniline (B41778) | -SO₂-NH-Ph | N-Aryl Sulfonamide |
| Secondary Amine | Diethylamine | -SO₂-N(Et)₂ | N,N-Dialkyl Sulfonamide |
| Alcohol | Methanol | -SO₂-O-Me | Sulfonate Ester |
| Phenol | Phenol | -SO₂-O-Ph | Aryl Sulfonate Ester |
| Thiol | Thiophenol | -SO₂-S-Ph | Thiosulfonate |
Synthesis of Heterocyclic Derivatives Incorporating the Oxolane Ring
While this compound already contains a heterocyclic oxolane ring, its derivatives can be employed to construct more complex heterocyclic systems. The strategy often involves a two-step process: first, the sulfonyl chloride is converted into a different functional group, such as a sulfonamide, which then participates in a subsequent cyclization reaction.
For instance, a derivative could be synthesized containing a nucleophile and an electrophile, poised for an intramolecular reaction to form a new ring. Another approach involves intermolecular reactions, such as cycloadditions. While sulfonyl chlorides themselves are not typical dienophiles, they can be converted to derivatives like vinyl sulfonamides, which can participate in [3+2] cycloaddition reactions with nitrones to yield isoxazolidine-containing heterocyclic sulfonamides. ucl.ac.uk The oxolane moiety would remain as a substituent on these newly formed heterocyclic structures, potentially influencing their stereochemical outcomes and physicochemical properties.
Exploration of Structure-Reactivity Relationships in Derivatized Compounds
The reactivity of this compound is primarily dictated by the electrophilic character of the sulfur atom in the sulfonyl chloride group. fiveable.me The mechanism of its reaction with nucleophiles, such as in hydrolysis, can vary with conditions. Under neutral or acidic conditions (pH < ~6.7 for simple alkanesulfonyl chlorides), the reaction typically proceeds through a direct nucleophilic attack on the sulfur atom. acs.org However, in the presence of a strong base (pH > ~6.7), an elimination-addition mechanism via a highly reactive "sulfene" intermediate (H₂C=SO₂) can become dominant. acs.orgscispace.com The presence of the oxolane ring, being a relatively flexible and non-conjugated system, is expected to have a minimal electronic effect on the sulfonyl chloride moiety. However, its steric bulk may influence the rate of reaction compared to less hindered alkanesulfonyl chlorides like methanesulfonyl chloride.
Derivatization for Enhanced Analytical Detection and Separation
Many complex organic molecules, including potential derivatives of this compound, lack a strong chromophore or fluorophore, making them difficult to detect at low concentrations using common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence (HPLC-FLD) detection. nih.gov
Chemical derivatization provides a solution by covalently attaching a "tag" with desirable detection properties to the analyte. This compound is an ideal candidate for derivatizing nucleophilic compounds that are otherwise difficult to detect. Conversely, if one wishes to analyze and quantify a derivative of this compound itself (e.g., its hydrolysis product, oxolan-3-ylmethanesulfonic acid), one would first need to convert it into a detectable species.
A common strategy involves reacting a carboxylic acid or alcohol with a derivatizing agent that is a sulfonyl chloride containing a fluorescent group. In a parallel fashion, this compound can be reacted with a nucleophile that contains a highly responsive chromophore or fluorophore. This pre-column derivatization enhances detection sensitivity by orders of magnitude. nih.gov
The table below lists potential derivatizing agents that could be reacted with this compound to improve analytical detection.
| Derivatizing Agent Class | Example Agent | Target Functional Group on Agent | Detection Method |
| Fluorescent Amines | Dansyl cadaverine | Primary Amine | HPLC-FLD |
| Chromophoric Amines | p-Nitroaniline | Primary Amine | HPLC-UV |
| Fluorescent Alcohols | 9-Anthracenemethanol | Alcohol | HPLC-FLD |
| Chromophoric Phenols | p-Nitrophenol | Phenol | HPLC-UV |
Cascade and Multicomponent Reactions Utilizing this compound
Modern organic synthesis emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. Cascade (or tandem) reactions and multicomponent reactions (MCRs) are powerful strategies that align with these goals. organic-chemistry.orgnih.gov
Cascade Reactions: A cascade reaction is a process involving two or more consecutive transformations where the subsequent reaction results from the functionality generated in the previous step, all within a single pot. The high reactivity of the sulfonyl chloride group makes this compound an excellent starting point for initiating such a cascade. For example, its reaction with a bifunctional nucleophile could form an intermediate that immediately undergoes a subsequent intramolecular cyclization.
Multicomponent Reactions (MCRs): MCRs involve three or more reactants coming together in a one-pot reaction to form a single product that incorporates atoms from all starting materials. nih.gov While less common for sulfonyl chlorides than for other functional groups like isocyanides, the principle can be applied. This compound could serve as one of the components. For instance, a one-pot synthesis of sulfonic esters has been developed using arylazo sulfones, alcohols, and a sulfur dioxide surrogate in the presence of a copper catalyst. nih.gov A similar conceptual approach could potentially utilize this compound or a derivative as a key building block in a novel MCR to rapidly generate molecular complexity.
Applications in Advanced Organic Synthesis
Role as a Building Block in Complex Molecule Construction
Oxolan-3-ylmethanesulfonyl chloride serves as a key building block for incorporating the oxolane-3-ylmethylene group into larger, more complex molecules. The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in numerous natural products and pharmaceutical compounds, and this reagent offers a direct method for its installation. researchgate.netorganic-chemistry.org The core of its function lies in the reaction of the sulfonyl chloride moiety with nucleophiles such as alcohols and amines.
The general reaction mechanism involves the nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of a stable sulfonate ester or sulfonamide linkage. This reliability makes it a predictable and efficient building block. For instance, its reaction with a primary amine (R-NH₂) results in the formation of a stable N-substituted oxolan-3-ylmethanesulfonamide.
| Reactant | Nucleophile | Product | Bond Formed |
| This compound | Alcohol (R-OH) | Oxolan-3-ylmethanesulfonate ester | S-O |
| This compound | Amine (R-NH₂) | Oxolan-3-ylmethanesulfonamide | S-N |
| This compound | Thiol (R-SH) | Thioester of oxolan-3-ylmethanesulfonic acid | S-S |
This table illustrates the versatility of this compound in forming stable linkages with common nucleophiles, thereby acting as a molecular constructor.
Utility in the Synthesis of Chiral Compounds
The structure of this compound possesses a stereocenter at the C3 position of the oxolane ring. This inherent chirality makes it a valuable reagent in asymmetric synthesis. researchgate.netrsc.org By starting with an enantiomerically pure precursor, such as (R)- or (S)-oxolan-3-ylmethanol, chemists can prepare the corresponding enantiopure (R)- or (S)-Oxolan-3-ylmethanesulfonyl chloride.
These chiral reagents can then be used to introduce a defined stereocenter into a target molecule. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific stereochemistry. The reaction of a chiral, non-racemic form of the sulfonyl chloride with a prochiral nucleophile or a different chiral molecule allows for the diastereoselective synthesis of complex structures. This strategy leverages the reagent as a "chiral building block," transferring its stereochemical information to the final product.
Application in Protecting Group Chemistry
In a role closely related to its function as a building block, this compound is used for the activation of hydroxyl groups. While sulfonate esters can function as protecting groups, their primary and more common application in synthesis is to convert an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group. youtube.com This process is a cornerstone of synthetic strategy, enabling subsequent nucleophilic substitution or elimination reactions that would otherwise be impossible.
The reaction of an alcohol with this compound, typically in the presence of a non-nucleophilic base like pyridine (B92270), yields an oxolan-3-ylmethanesulfonate (an "oxolane mesylate" analogue). youtube.com The resulting sulfonate group is highly stabilized by resonance, making it readily displaced by a wide variety of nucleophiles in an Sₙ2 reaction. This two-step sequence—activation followed by substitution—is a powerful method for the controlled transformation of alcohols into other functional groups.
| Step | Description | Reactants | Product |
| 1. Activation | Conversion of a poor leaving group (-OH) into a good leaving group. | R-OH + this compound | R-O-SO₂-CH₂-(C₄H₇O) |
| 2. Substitution | Displacement of the sulfonate group by a nucleophile (Nu⁻). | R-O-SO₂-CH₂-(C₄H₇O) + Nu⁻ | R-Nu |
This table outlines the two-stage process of hydroxyl group activation and subsequent substitution facilitated by this compound.
Contributions to Target-Oriented Synthesis
Target-oriented synthesis aims to create complex molecules, such as natural products or active pharmaceutical ingredients (APIs), through a logical and efficient sequence of reactions. This compound is well-suited to contribute to such campaigns, particularly for targets containing the substituted tetrahydrofuran ring system. researchgate.netsumitomo-chem.co.jp
While specific total syntheses employing this exact reagent may not be widely documented, its potential is clear from its chemical properties. In a hypothetical synthesis of a complex molecule featuring a substituted amine, the sulfonyl chloride could be used to couple the oxolane-containing fragment to an advanced amine-containing intermediate. This strategy, known as fragment coupling, is a common approach in modern synthesis to build molecular complexity rapidly in the later stages of a synthetic route. The stability of the resulting sulfonamide bond ensures the integrity of the newly formed molecule under various reaction conditions.
Development of Novel Synthetic Reagents Derived from this compound
The reactivity of this compound also allows it to serve as a parent compound for the development of new synthetic reagents. By reacting it with different nucleophiles, a library of derivatives can be generated, each with potentially unique reactivity or properties.
For example, reaction with a range of primary and secondary amines can produce a diverse set of oxolan-3-ylmethanesulfonamides. researchgate.net These sulfonamides are generally very stable compounds and could be investigated for their own biological activities or used as ligands in catalysis. Furthermore, modifications to the oxolane ring itself, such as the introduction of substituents like ethoxy or methoxymethyl groups, can lead to second-generation reagents with altered steric or electronic properties, expanding the synthetic chemist's toolkit. [5, 6 from first search]
Medicinal Chemistry and Pharmaceutical Relevance of Oxolan 3 Ylmethanesulfonyl Chloride Derivatives
Design and Synthesis of Pharmacologically Active Compounds
There is no publicly available scientific literature detailing the design and synthesis of pharmacologically active compounds specifically derived from oxolan-3-ylmethanesulfonyl chloride.
Incorporation into Heterocyclic Drug Scaffolds
No studies have been found that describe the incorporation of the oxolan-3-ylmethanesulfonyl moiety into heterocyclic drug scaffolds.
Exploration of Sulfonyl-Containing Moieties in Drug Design
While the use of sulfonyl and sulfonamide groups is a common strategy in drug design, there is no specific research available on the exploration of the oxolan-3-ylmethanesulfonyl moiety for this purpose.
Modulation of Biological Pathways by this compound Derivatives
There is no published research on the modulation of any biological pathways by derivatives of this compound.
Role in PI3-Kinase and Autophagy Pathway Modulation
No studies have been identified that investigate the role of this compound derivatives in the modulation of the PI3-Kinase or autophagy pathways.
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
No structure-activity relationship studies for any derivatives of this compound have been reported in the scientific literature.
Preclinical Drug Discovery and Development Initiatives
There is no information available on any preclinical drug discovery or development initiatives involving this compound or its derivatives.
Potential as a Lead Compound or Intermediate in Drug Synthesis
This compound is a bifunctional molecule that holds potential as a versatile intermediate in the synthesis of novel drug candidates. The molecule incorporates two key structural features: a reactive sulfonyl chloride group and an oxolane (tetrahydrofuran) ring. While specific examples of this compound as a direct lead compound in drug discovery are not extensively documented in publicly available literature, its constituent parts suggest significant utility as a building block for creating libraries of compounds for biological screening.
The sulfonyl chloride moiety is a well-established functional group in medicinal chemistry, primarily utilized for the synthesis of sulfonamides. nih.gov Sulfonamides are a prominent class of compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govgoogle.com The high reactivity of the sulfonyl chloride group allows for straightforward reactions with a wide variety of amines, alcohols, and other nucleophiles, enabling the generation of diverse molecular architectures. patexia.com The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. patexia.com This straightforward and generally high-yielding reaction makes it an attractive method for drug discovery programs.
The oxolane ring, also known as a tetrahydrofuran (B95107) (THF) ring, is a five-membered saturated heterocycle containing an oxygen atom. nih.gov This motif is present in numerous natural products and synthetic drugs and is considered a valuable component in drug design. patexia.com The incorporation of an oxolane ring can influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. In some instances, the tetrahydrofuran ring has been shown to be crucial for biological activity, participating in hydrogen bonding interactions within the active site of enzymes. nih.gov For example, the bis-tetrahydrofuran moiety in the HIV protease inhibitor darunavir (B192927) is critical for its high potency. nih.gov
Given these characteristics, this compound can be envisioned as a valuable scaffold for generating novel sulfonamide derivatives. The oxolane ring can act as a non-labile, polar component that can explore specific binding pockets in biological targets. By reacting this compound with a diverse range of amines, medicinal chemists can create a library of oxolane-containing sulfonamides. These derivatives could then be screened for a variety of biological activities, with the potential to identify new lead compounds for various therapeutic areas.
The synthesis of related structures, such as (S)-(tetrahydrofuran-3-yl)hydrazine, has been documented, where methanesulfonyl chloride is used as a reagent to activate a hydroxyl group for subsequent nucleophilic substitution. google.com This highlights the general utility of sulfonyl chlorides in the synthesis of functionalized tetrahydrofuran derivatives. While this example does not directly involve the synthesis of a sulfonamide from this compound, it underscores the chemical accessibility of such transformations.
Contribution to the Oxetane (B1205548)/Oxolane as a Medicinal Chemistry Toolbox
The oxetane and oxolane rings have emerged as valuable tools in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. acs.org These small, cyclic ethers offer a means to introduce desirable physicochemical and pharmacological characteristics into a molecule.
Oxetanes in Medicinal Chemistry:
The four-membered oxetane ring has garnered significant interest as a bioisosteric replacement for other common functional groups in drug molecules. acs.orgorgsyn.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The application of oxetanes as isosteres for gem-dimethyl and carbonyl groups has been shown to often improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability. acs.orgorgsyn.org
The introduction of an oxetane ring can also impart a greater three-dimensional character to a molecule, which can be advantageous for exploring the often complex and non-planar binding sites of biological targets. acs.org The polar nature of the oxetane ring can lead to improved pharmacokinetic profiles. Despite initial concerns about their stability, synthetic methods have been developed that allow for the efficient incorporation of oxetane rings into drug-like molecules. acs.org
Oxolanes (Tetrahydrofurans) in Medicinal Chemistry:
The five-membered oxolane (tetrahydrofuran) ring is a common motif in both natural products and synthetic drugs. patexia.com Its presence can significantly impact a molecule's properties and biological activity. The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor, which can be crucial for binding to a biological target. nih.gov
Similar to oxetanes, the incorporation of an oxolane ring can improve the solubility and metabolic stability of a compound. The oxolane ring is a versatile scaffold that can be functionalized at various positions, allowing for the creation of diverse chemical libraries. For instance, the synthesis of 3-aminomethyltetrahydrofuran, a key intermediate for certain insecticides, highlights the utility of the functionalized oxolane core. google.com
The development of HIV protease inhibitors like darunavir, which contains a bis-tetrahydrofuran ligand, demonstrates the profound impact that the oxolane moiety can have on potency and resistance profiles. nih.gov In this context, the tetrahydrofuran rings are thought to make critical interactions within the enzyme's active site. nih.gov
The following table provides an overview of some compounds mentioned in the context of oxetane and oxolane medicinal chemistry.
| Compound Name | Ring System | Role/Significance |
| Darunavir | Oxolane (bis-THF) | HIV Protease Inhibitor |
| 3-Aminomethyltetrahydrofuran | Oxolane | Intermediate for insecticides |
| Oxetan-3-ol | Oxetane | Potential bioisostere of carboxylic acid |
| Thietan-3-ol | Thietane | Potential bioisostere of carboxylic acid |
Computational Chemistry and Cheminformatics of Oxolan 3 Ylmethanesulfonyl Chloride
Molecular Docking and Dynamics Simulations of Derivatives with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of oxolan-3-ylmethanesulfonyl chloride, this is a key step in virtual screening and rational drug design. The sulfonyl chloride group is a highly reactive electrophile, often used as a synthon to create sulfonamides by reacting it with primary or secondary amines. These resulting sulfonamides are the species typically evaluated for biological activity.
Molecular Docking: Derivatives, particularly sulfonamides, can be docked into the active sites of various biological targets. The sulfonamide functional group is a well-known pharmacophore that can interact with a wide range of enzymes. jbclinpharm.org For instance, sulfonamides are known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.govnih.gov Docking studies of novel sulfonamides derived from this compound would involve placing the ligand into the enzyme's active site, often containing a crucial zinc ion, to predict binding affinity and interaction patterns. nih.gov Other potential targets for sulfonamide derivatives include protein kinases, proteases, and receptors involved in conditions like diabetes and bacterial infections. mdpi.comresearchgate.net Docking results can help prioritize which derivatives to synthesize by predicting which will have the highest affinity for a target. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov For example, an MD simulation could confirm whether the oxolane ring of a derivative settles into a stable, low-energy conformation within a protein's binding pocket and whether the key interactions predicted by docking are maintained. nih.gov
Table 2: Illustrative Molecular Docking Results for a Hypothetical Derivative
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| N-benzyl-1-(oxolan-3-yl)methanesulfonamide | Carbonic Anhydrase II | -8.5 | Coordination with Zn2+; H-bond with Thr199 |
| N-(4-aminophenyl)-1-(oxolan-3-yl)methanesulfonamide | Dihydropteroate Synthase | -9.2 | H-bonds with Arg63, Ser222 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their potency, for example, as antibacterial or anticancer agents. walisongo.ac.idnih.gov
The process involves several key steps:
Data Set Preparation: A series of derivatives is synthesized, and their biological activity (e.g., IC50 values) is measured. nih.gov
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity (LogP), and electronic properties (dipole moment, atomic charges). researchmap.jp
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. jbclinpharm.orgnih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model creation. researchgate.net
A successful QSAR model can be invaluable for understanding which structural features are important for activity. For instance, a model might reveal that higher hydrophobicity or the presence of a hydrogen bond donor at a specific position on the oxolane ring increases potency. nih.gov This knowledge can then be used to design new, more potent derivatives without the need for exhaustive synthesis and testing. nih.govnih.gov
Table 3: Common Descriptor Classes Used in QSAR Modeling
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and membrane permeability |
Prediction of Reaction Outcomes and Selectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions. For this compound, this is particularly relevant for its primary use as a building block. The sulfonyl chloride group is a strong electrophile that readily reacts with nucleophiles.
Machine learning models, trained on vast databases of known chemical reactions, can predict the major product of a reaction with high accuracy. jbclinpharm.org For instance, given this compound and a primary amine as reactants, such a model would likely predict the formation of the corresponding sulfonamide. jbclinpharm.org These models can also rank competing reaction pathways, such as predicting that S-N coupling is more probable than a Friedel-Crafts reaction with an aromatic solvent. jbclinpharm.org
Furthermore, computational methods can elucidate reaction mechanisms. Studies on the solvolysis of various sulfonyl chlorides have used computational data to support a concerted S_N2 mechanism. walisongo.ac.id Applying these methods to this compound could predict its reactivity and stability in different solvent systems. This is crucial for optimizing synthetic procedures and minimizing the formation of unwanted byproducts.
In Silico Screening for Novel Applications
In silico (or virtual) screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is faster and more cost-effective than traditional high-throughput screening.
A library of virtual compounds could be generated based on the this compound scaffold. This would involve computationally reacting the sulfonyl chloride with a diverse collection of amines to create a large virtual library of sulfonamides. This library could then be screened against the three-dimensional structures of hundreds of known biological targets. nih.gov
The screening process typically involves a hierarchical approach:
Rapid Docking: Fast, less precise docking algorithms are used to quickly filter the library, removing molecules that are unlikely to bind.
Refined Docking: The top-scoring hits from the initial screen are then subjected to more accurate, but computationally more expensive, docking protocols.
Post-processing: The best candidates are further analyzed for properties like drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles to select a small, prioritized set of compounds for chemical synthesis and experimental validation.
This approach could uncover entirely new therapeutic applications for derivatives of this compound, identifying potential lead compounds for diseases ranging from bacterial infections to cancer. mdpi.com
Emerging Research Directions and Future Perspectives for Oxolan 3 Ylmethanesulfonyl Chloride
Oxolan-3-ylmethanesulfonyl chloride, a bifunctional compound featuring a reactive sulfonyl chloride group and a stable oxolane (tetrahydrofuran) ring, is positioned at the intersection of several rapidly advancing fields of chemical science. Its unique structure suggests a multitude of future applications, moving beyond its role as a simple synthetic intermediate. This article explores the emerging research directions and future perspectives for this compound, focusing on its potential integration into advanced synthesis platforms, and its application in bioorthogonal chemistry, drug delivery, materials science, and sustainable synthesis.
Q & A
Q. What is the standard synthetic route for this compound, and what reaction conditions are critical?
- Methodological Answer : A modified procedure from analogous sulfonyl chloride syntheses involves:
- Reagents : Oxolan-3-ylmethanol reacted with chlorosulfonic acid under controlled cooling.
- Conditions :
| Step | Temperature | Time | Yield* |
|---|---|---|---|
| Reaction initiation | 0°C | 1 hour | N/A |
| Completion | Room temperature | 2 hours | 38–45% |
- Purification : Quench in ice water, filter precipitates, and dry under vacuum. *Yields vary with stoichiometry and catalyst optimization .
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR to confirm the oxolane ring structure and sulfonyl chloride moiety. Compare chemical shifts with PubChem/DSSTox databases (e.g., δ ~3.5–4.0 ppm for oxolane protons) .
- IR Spectroscopy : Identify S=O stretches near 1360–1180 cm and C-S bonds at 700–600 cm.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] calculated for CHClOS: 184.9974) .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals and assign quaternary carbons.
- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-calculated values (e.g., Gaussian 16 B3LYP/6-31G*).
- Purity Checks : Use HPLC with UV detection (λ = 210–254 nm) to rule out impurities causing anomalous peaks .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) to enhance sulfonation efficiency.
- Temperature Gradients : Use gradual warming (0°C → 25°C) to minimize side reactions.
- Stoichiometry Adjustments : Optimize chlorosulfonic acid equivalents (1.5–2.0 eq.) for maximal conversion .
Q. How does the steric environment of the oxolane ring influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Steric Hindrance Analysis : The 3-position substituent on the oxolane ring reduces accessibility to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butanol vs. methanol).
- Kinetic Studies : Monitor reaction rates via F NMR (if using fluorinated nucleophiles) or HPLC.
- Computational Modeling : Calculate steric maps (e.g., using Molecular Operating Environment) to predict reactivity trends .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported melting points for this compound complexes?
- Methodological Answer :
- Standardized Calibration : Use DSC (differential scanning calorimetry) with indium standards (m.p. 156.6°C) to validate equipment.
- Sample Purity : Recrystallize from anhydrous dichloromethane/hexane mixtures and confirm purity via elemental analysis (%C, %H, %S).
- Literature Cross-Reference : Compare data with peer-reviewed studies in Beilstein Journal of Organic Chemistry, avoiding non-validated sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
